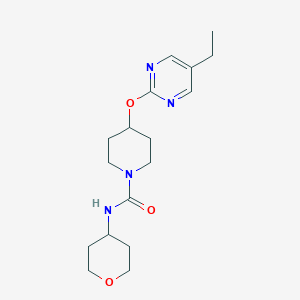
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide, also known as EPAC, is a novel small molecule drug that has shown promising results in various scientific research studies. EPAC is a potent and selective inhibitor of the exchange protein activated by cAMP (EPAC) signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration.
Mécanisme D'action
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide works by inhibiting the 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide signaling pathway, which is activated by cAMP. The 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide signaling pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. By blocking the 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide signaling pathway, 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide can inhibit the growth and proliferation of cancer cells, improve cardiac function, and have neuroprotective effects in animal models of neurological disorders.
Biochemical and Physiological Effects:
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of cell death, improvement of cardiac function, and neuroprotection. 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has also been shown to reduce inflammation and oxidative stress in animal models of cardiovascular diseases and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has several advantages for lab experiments, including its high yield and purity, which make it suitable for various scientific research studies. However, 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide research, including the development of more potent and selective 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide inhibitors, the investigation of the role of 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide in other cellular processes, and the evaluation of 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide as a potential therapeutic target for various diseases. Additionally, the development of novel drug delivery systems for 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide could improve its solubility and reduce its toxicity, making it more suitable for clinical applications.
Conclusion:
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide is a novel small molecule drug that has shown promising results in various scientific research studies. 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide works by inhibiting the 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide signaling pathway, which plays a crucial role in various cellular processes. 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has several advantages for lab experiments, including its high yield and purity, but also has some limitations, including its limited solubility in water and potential toxicity at high concentrations. There are several future directions for 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide research, including the development of more potent and selective 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide inhibitors and the investigation of the role of 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide in other cellular processes.
Méthodes De Synthèse
The synthesis of 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide involves a multi-step process that includes the reaction of 5-ethylpyrimidine-2-carboxylic acid with oxan-4-ylamine to obtain the intermediate compound. The intermediate compound is then reacted with piperidine-1-carboxylic acid to obtain the final product, 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide. The synthesis of 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has been optimized to achieve high yield and purity, making it suitable for various scientific research studies.
Applications De Recherche Scientifique
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide signaling pathway. Additionally, 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has been shown to improve cardiac function and reduce inflammation in animal models of cardiovascular diseases. 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has also been shown to have neuroprotective effects in animal models of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(5-ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-2-13-11-18-16(19-12-13)24-15-3-7-21(8-4-15)17(22)20-14-5-9-23-10-6-14/h11-12,14-15H,2-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTOYMRRXRBVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

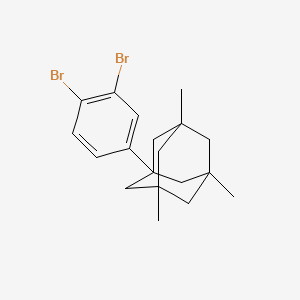
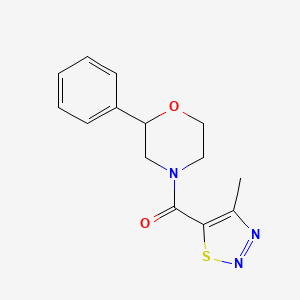
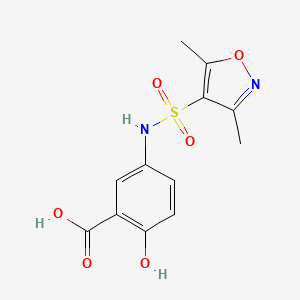

![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2994659.png)
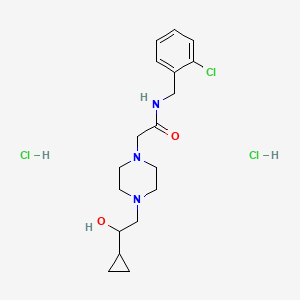
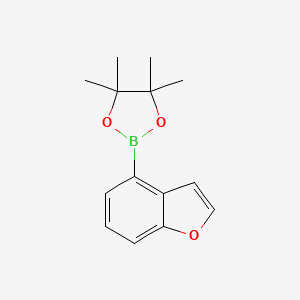

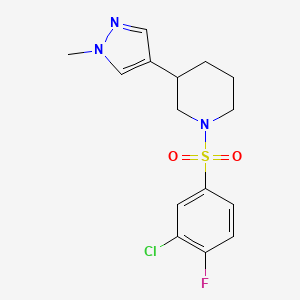
![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2994670.png)
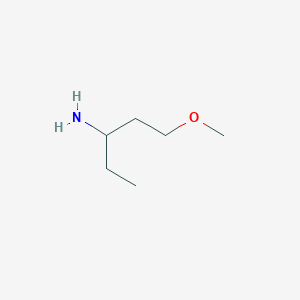
![5-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2994673.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2994674.png)
![ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2994675.png)